6-Chloro-4-methylquinazoline
Description
Structure
3D Structure
Properties
CAS No. |
1071752-93-6 |
|---|---|
Molecular Formula |
C9H7ClN2 |
Molecular Weight |
178.62 g/mol |
IUPAC Name |
6-chloro-4-methylquinazoline |
InChI |
InChI=1S/C9H7ClN2/c1-6-8-4-7(10)2-3-9(8)12-5-11-6/h2-5H,1H3 |
InChI Key |
KWAPZDPWJQOVDD-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=CC2=NC=N1)Cl |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=N1)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 6-Chloro-4-methylquinazoline
Traditional methods for constructing the quinazoline (B50416) core have been refined over decades, offering reliable and well-understood pathways. These routes typically rely on cyclization reactions and multi-step sequences involving key intermediates.
Cyclization Reactions from Substituted Anilines and Ketones
The formation of the quinazoline ring through the cyclization of substituted anilines and ketones is a fundamental approach. These reactions typically involve the condensation of an aniline (B41778) derivative, which provides the benzene (B151609) ring and one nitrogen atom, with a partner that supplies the remaining atoms of the pyrimidine (B1678525) ring.
A common strategy involves the reaction of 2-aminophenyl ketones with various amines or ammonia (B1221849) sources. researchgate.net For instance, the reaction between a 2-amino-5-chlorophenyl ketone and an appropriate nitrogen source can lead to the formation of the 6-chloroquinazoline (B2678951) core. A related method, akin to the Bischler synthesis, utilizes 2-(trihaloacetamido)phenyl ketones, which cyclize in the presence of an ammonia source like ammonium (B1175870) acetate. thieme-connect.de The rate of this cyclization is sensitive to both electronic and steric factors; electron-withdrawing groups on the anilide nitrogen can decrease the reaction rate, while steric hindrance from ortho-substituents can also impede the process. thieme-connect.de Ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines represents a more modern variant of this class of reactions, producing 2-substituted-4-methylquinazolines with high efficiency. researchgate.net
Table 1: Examples of Cyclization Reactions for Quinazoline Synthesis
| Starting Materials | Key Reagents/Catalyst | Reaction Type | Reference |
|---|---|---|---|
| 2-(Trihaloacetamido)phenyl ketone + Ammonia source | Ammonium acetate | Bischler-type cyclization | thieme-connect.de |
| 2-Aminophenyl ketone + Amine | Ruthenium complex | Dehydrogenative coupling | researchgate.net |
| Anthranilamide + Aldehyde/Ketone | p-Toluenesulfonic acid (p-TsOH) | Condensation/Cyclization | researchgate.net |
Multi-Step Approaches via Intermediate Formation
The synthesis of complex or specifically functionalized quinazolines often proceeds through multi-step pathways where stable intermediates are formed and isolated before subsequent transformations. This approach allows for greater control and diversification of the final product.
A prominent example is the synthesis of quinazoline-3-oxides as stable, isolable intermediates. This can be achieved by the acylation of a 2-aminoacetophenone (B1585202), followed by intramolecular cyclocondensation of the resulting N-acyl-2-aminoaryl ketone oxime intermediate with hydroxylamine (B1172632) hydrochloride. mdpi.comnih.gov These N-oxide intermediates can then be subjected to further reactions to yield the desired quinazoline derivative.
Another widely used multi-step strategy involves the initial construction of a quinazolinone or a haloquinazoline core, which is then elaborated. For instance, 4-chloro-2-methylquinazoline (B1587004) can be prepared and subsequently reacted with nucleophiles to introduce diversity at the 4-position. nih.gov This intermediate-driven approach is fundamental in the synthesis of many pharmaceutical agents. For example, the synthesis of drugs like Prazosin involves the formation of a 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) intermediate, which is then selectively aminated. arabjchem.org
Table 2: Multi-Step Synthesis Highlighting Key Intermediates
| Target Class | Key Intermediate | Synthetic Step | Reference |
|---|---|---|---|
| 2,4-Disubstituted Quinazolines | N-acyl-2-aminoaryl ketone oxime | Acylation followed by cyclocondensation | mdpi.comnih.gov |
| 4-Aminoquinazolines | 4-Chloro-2-methylquinazoline | Nucleophilic aromatic substitution (SNAr) | nih.gov |
| Pharmaceuticals (e.g., Prazosin) | 2,4-Dichloro-6,7-dimethoxyquinazoline | Sequential nucleophilic substitution | arabjchem.org |
Advanced Synthetic Strategies for this compound Derivatives
Modern organic synthesis has introduced powerful new tools that enable more efficient, selective, and sustainable routes to complex molecules like this compound. These include metal-catalyzed reactions and enabling technologies like microwave and flow chemistry.
Metal-Catalyzed Cross-Coupling and Cycloaddition Reactions
Transition metal catalysis has revolutionized the synthesis of substituted heterocycles. Palladium- and copper-catalyzed cross-coupling reactions are particularly valuable for functionalizing a pre-formed this compound core or for building the ring itself. Reactions such as the Suzuki-Miyaura, Negishi, Heck, and Sonogashira couplings allow for the introduction of a wide array of aryl, alkyl, and alkynyl groups onto the quinazoline scaffold. nih.govresearchgate.net The reactivity of halogens in these couplings typically follows the order I > Br >> Cl, which allows for selective functionalization if multiple different halogens are present. researchgate.net However, the chlorine at the C4 position of the quinazoline ring is activated by the adjacent nitrogen, making it susceptible to coupling reactions. nih.govresearchgate.net
Metal-catalyzed cycloaddition reactions offer another sophisticated route. For example, copper-catalyzed [3+2] cycloaddition between an N-iminoquinazolinium ylide and an olefin can efficiently produce pyrazolo[1,5-c]quinazoline (B1257617) derivatives. rsc.org Palladium-catalyzed [4+1+1] cycloadditions of o-aminobenzoic acids with carbon monoxide and amines provide direct access to quinazoline-2,4-diones. rsc.org Furthermore, rhodium-catalyzed C-H activation and annulation reactions represent a state-of-the-art method for constructing fused quinazoline systems. chim.it
Table 3: Overview of Metal-Catalyzed Reactions in Quinazoline Synthesis
| Reaction Type | Catalyst | Description | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(OAc)₂) | C-C bond formation using boronic acids | nih.gov |
| Negishi Coupling | Palladium (e.g., Pd(PPh₃)₄) | C-C bond formation using organozinc reagents | nih.gov |
| [3+2] Cycloaddition | Copper | Forms fused pyrazoloquinazoline rings | rsc.org |
| C-H Annulation | Rhodium | Direct functionalization of C-H bonds to form fused rings | chim.it |
Microwave-Assisted and Flow Chemistry Approaches
Enabling technologies have significantly impacted the efficiency and scalability of quinazoline synthesis.
Microwave-assisted synthesis utilizes microwave irradiation to achieve rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. nih.gov This technique has been successfully applied to classical methods like the Niementowski quinazoline synthesis, overcoming the traditional need for high temperatures and long reaction times. nih.govbu.edu.eg The synthesis of various substituted quinazolines, including 6-chloro derivatives, has been shown to be highly efficient under microwave conditions. researchgate.netonlinescientificresearch.com
Flow chemistry , where reagents are pumped through a reactor in a continuous stream, offers unparalleled control over reaction parameters such as temperature, pressure, and residence time. This is particularly advantageous for highly exothermic reactions or processes involving unstable intermediates or precipitates. acs.orgusp.org A notable application is the scalable continuous flow synthesis of a highly functionalized quinazoline organozinc intermediate used in the production of the KRAS G12C inhibitor, Divarasib. acs.orgusp.orgresearchgate.net This approach effectively manages reaction exotherms and solid handling, which are challenging in traditional batch reactors. usp.org
Green Chemistry Principles in Quinazoline Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. In quinazoline synthesis, this is manifested through several strategies. One approach involves solvent-free reactions, such as the grinding of anthranilamide with aldehydes or ketones at room temperature, which minimizes waste and avoids the use of volatile organic compounds. researchgate.net
The use of sustainable solvents is another key aspect. Reactions have been developed that proceed efficiently in greener solvents like water or anisole, the latter being a bio-renewable alternative to many traditional solvents. researchgate.netnih.gov The use of air as a benign and inexpensive oxidant is another green tactic employed in some metal-catalyzed syntheses. nih.gov Furthermore, the energy efficiency of microwave-assisted synthesis and the reduced waste streams associated with optimized flow chemistry processes align well with the goals of green chemistry. nih.govnih.gov
Table 4: Green Chemistry Approaches in Quinazoline Synthesis
| Green Principle | Method/Reagent | Advantage | Reference |
|---|---|---|---|
| Waste Prevention | Solvent-free grinding | Eliminates solvent waste | researchgate.net |
| Safer Solvents | Anisole or Water | Reduces toxicity and environmental impact | researchgate.netnih.gov |
| Energy Efficiency | Microwave Irradiation | Reduces reaction time and energy consumption | nih.gov |
| Benign Oxidants | Air (O₂) | Avoids hazardous and stoichiometric oxidants | nih.gov |
Optimization of Reaction Conditions and Yield Enhancement in Quinazoline Synthesis
The efficiency and viability of synthesizing quinazoline derivatives, including this compound, are critically dependent on the optimization of reaction conditions. Research efforts have focused on refining parameters such as catalyst selection, temperature, reaction time, and the use of non-conventional energy sources to maximize product yields, reduce reaction times, and promote environmentally benign processes.
Key areas of optimization include the choice of catalyst, the impact of temperature and reaction duration, and the application of advanced energy sources like microwave and ultrasonic irradiation. These factors are often interdependent, and their systematic investigation is crucial for developing efficient synthetic protocols.
Catalyst and Temperature Optimization
The selection of an appropriate catalyst is fundamental to the synthesis of the quinazoline core. Both Lewis acids and proton acids have been effectively used. In the synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone and formamide (B127407), various catalysts were screened to determine their efficacy. indexcopernicus.com Boron trifluoride etherate (BF₃·Et₂O) was identified as the most effective Lewis acid catalyst, providing a 74% yield in 6 hours. indexcopernicus.com The optimization study also highlighted the importance of reaction temperature, with 150°C being optimal for this specific transformation. indexcopernicus.com
Further investigation into the molar and weight ratios of reactants and catalysts led to a significant yield enhancement. The optimized conditions involved using BF₃·Et₂O as the catalyst with a molar ratio of 2-aminoacetophenone to BF₃·Et₂O of 1:0.5, a weight ratio of 2-aminoacetophenone to formamide of 1:52, at a temperature of 150°C for 6 hours. indexcopernicus.com Under these fine-tuned conditions, the yield of 4-methylquinazoline reached 86%. indexcopernicus.com
Table 1: Effect of Catalyst on 4-Methylquinazoline Synthesis
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| BF₃·Et₂O | 6 | 74 | indexcopernicus.com |
| Acetic Acid | - | 55 | indexcopernicus.com |
| Sulfuric Acid | - | 44 | indexcopernicus.com |
| BF₃·Et₂O (Optimized Ratios) | 6 | 86 | indexcopernicus.com |
Microwave and Ultrasonic-Assisted Synthesis
To overcome the limitations of conventional heating, such as long reaction times and lower yields, alternative energy sources have been explored. Microwave (MW) irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net In the synthesis of various quinazoline derivatives, microwave-assisted methods have consistently shown significant improvements over classical heating protocols, often leading to higher yields (up to 98%) in drastically shorter reaction times of just a few minutes. researchgate.net This rapid and efficient heating can enhance reaction rates and sometimes alter reaction pathways, leading to cleaner products.
Similarly, ultrasonic irradiation offers a green and efficient alternative for quinazoline synthesis. brieflands.com This technique uses acoustic cavitation to create localized high-pressure and high-temperature zones, which can promote chemical reactivity. brieflands.com A one-pot synthesis of 3-substituted 2-methyl quinazoline-4(3H)-ones from anthranilic acid, acetic anhydride, and primary amines was studied under various conditions. brieflands.com The results demonstrated that ultrasonic irradiation in a solvent-free environment provided the highest yield in the shortest time compared to conventional heating methods with or without solvents and catalysts. brieflands.com
Table 2: Comparison of Synthetic Methods for 2-methyl-3-phenylquinazoline-4(3H)-one
| Method | Catalyst/Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Heating | Cu(OAc)₂ in CH₃CN | 24 h | 0 | brieflands.com |
| Conventional Heating | PdCl₂ in CHCl₃ | 24 h | 0 | brieflands.com |
| Reflux | Ethanol (B145695) | 12 h | 55 | brieflands.com |
| Ultrasonic Irradiation | Solvent-Free | 30 min | 92 | brieflands.com |
The use of metal-catalyzed reactions, often enhanced by these advanced methodologies, further expands the scope of quinazoline synthesis. mdpi.com For instance, copper (Cu) and palladium (Pd) catalysts are widely used for C-N and C-C bond formations essential for constructing the quinazoline framework. mdpi.comnih.gov Ultrasound-assisted reactions using Cu₂O nanocubes as a heterogeneous catalyst have been employed for the synthesis of quinazolines from 2-bromobenzaldehydes and amidines under ligand-free conditions, showcasing a green and efficient approach. mdpi.com These optimization strategies are crucial for the large-scale, cost-effective, and environmentally responsible production of this compound and other functionally diverse quinazoline derivatives.
Chemical Transformations and Functionalization
Nucleophilic Substitution Reactions at the Quinazoline (B50416) Nucleus
The quinazoline core, particularly when substituted with a good leaving group like chlorine at the C-4 position, is highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its chemical utility.
The chlorine atom at the C-4 position of 6-Chloro-4-methylquinazoline is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring, which stabilizes the intermediate Meisenheimer complex formed during the reaction. A wide array of nucleophiles can be employed to displace the C-4 chloro group, leading to the synthesis of diverse 4-substituted quinazoline derivatives.
Commonly used nucleophiles include:
Amines: Primary and secondary aliphatic or aromatic amines readily react with 4-chloroquinazolines to furnish 4-aminoquinazoline derivatives. nih.govmdpi.com These reactions are often carried out in a suitable solvent like ethanol (B145695) or isopropanol (B130326) and may be facilitated by microwave irradiation to reduce reaction times and improve yields. nih.gov The reactivity of the amine nucleophile can be influenced by its electronic properties; electron-rich amines tend to react more readily than electron-poor amines. nih.gov
Thiols: Thiophenols and alkyl thiols can be used to introduce a sulfur linkage at the C-4 position, yielding 4-thioether-substituted quinazolines.
Azides: Sodium azide (B81097) can displace the chloride to form a 4-azidoquinazoline, which is a versatile intermediate for further transformations, such as the construction of fused heterocyclic systems. researchgate.net
The general mechanism for the SNAr reaction at the C-4 position involves the initial attack of the nucleophile on the electron-deficient C-4 carbon, followed by the elimination of the chloride ion to restore the aromaticity of the quinazoline ring. researchgate.net
Table 1: Examples of Nucleophilic Substitution at the C-4 Position of 4-Chloroquinazolines
| Nucleophile | Product Type | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Anilines | 4-Anilinoquinazolines | Ethanol, Reflux or Microwave | nih.govnih.gov |
| Aliphatic Amines | 4-(Alkylamino)quinazolines | THF, Room Temperature | nih.gov |
| Hydrazine | 4-Hydrazinoquinazolines | Ethanol, Reflux | mdpi.com |
| Sodium Azide | 4-Azidoquinazolines | N-Methylpyrrolidone, Room Temperature | researchgate.net |
| Thiophenol | 4-(Phenylthio)quinazolines | Base, Solvent | researchgate.net |
While the parent compound is 6-Chloro-4-methyl quinazoline, related structures feature a chloromethyl group, typically at the C-2 position. The reactivity of a chloromethyl group, regardless of its position on the quinazoline ring, is analogous to that of a typical benzylic halide. It is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups through the displacement of the chloride. For instance, it can react with amines, thiols, and other nucleophiles to extend the molecular scaffold. nih.govresearchgate.net
The methyl group at the C-4 position of the title compound also offers opportunities for chemical transformation. The protons of this methyl group are weakly acidic and can be deprotonated by a strong base. The resulting carbanion can then participate in condensation reactions with aldehydes or other electrophiles. Furthermore, the 4-methyl group can be involved in tandem reactions to form fused heterocyclic systems, such as imidazo[1,5-c]quinazolines. nih.gov
Oxidative and Reductive Manipulations of the Quinazoline Core
The quinazoline nucleus can undergo both oxidative and reductive transformations, although the stability of the aromatic system often requires specific reagents and conditions.
Oxidation: Oxidative reactions can target either the substituents or the quinazoline core itself. The 4-methyl group is susceptible to oxidation to a formyl group (aldehyde) or a carboxylic acid group using appropriate oxidizing agents. This transformation provides a handle for further derivatization. For instance, oxidation of a methyl group on a quinazoline ring can be a key step in synthesizing quinazoline carboxylic acids.
Reduction: Reduction of the quinazoline ring system typically affects the pyrimidine ring. Catalytic hydrogenation, for example using palladium or platinum catalysts, can lead to the formation of dihydroquinazoline (B8668462) or tetrahydroquinazoline (B156257) derivatives. mdpi.com These reactions reduce the aromaticity of the pyrimidine ring, altering the geometry and electronic properties of the molecule. The specific outcome of the reduction can depend on the catalyst, solvent, and reaction conditions.
Regioselective Functionalization and Derivatization Strategies
Regioselective functionalization allows for the precise modification of a specific position on the quinazoline ring, which is crucial for developing compounds with desired properties, particularly for structure-activity relationship studies.
Beyond the nucleophilic substitution at C-4, other positions on the this compound can be functionalized. Modern synthetic methods, such as transition metal-catalyzed C-H activation, have emerged as powerful tools for the direct functionalization of the quinazoline scaffold. mdpi.comrsc.orgnih.gov These methods can enable the introduction of aryl, alkyl, and other groups at positions that are not readily accessible through classical methods.
For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could potentially be employed if a bromo or iodo substituent were present on the benzene (B151609) ring portion of the quinazoline. C-H activation strategies, often directed by a coordinating group, can achieve regioselective arylation, alkylation, or amination of the quinazoline core. nih.gov
The systematic modification of the this compound structure is essential for probing structure-activity relationships (SAR). nih.govacs.org By selectively introducing different functional groups at various positions, researchers can determine the impact of these changes on the biological activity of the molecule.
Key positions for SAR studies on the this compound scaffold include:
C-4 Position: As discussed, this position is readily modified. The nature of the substituent introduced here (e.g., different anilines, alkylamines) can dramatically influence biological activity. nih.gov
C-6 Position: The existing chloro group is an important feature. SAR studies often involve replacing this chlorine with other halogens (e.g., fluorine, bromine) or with small electron-withdrawing or electron-donating groups to evaluate the electronic and steric requirements for activity. acs.org
C-4 Methyl Group: Modification or replacement of this group can probe the importance of its size, lipophilicity, and hydrogen-bonding capacity for target interaction.
Table 2: Structure-Activity Relationship (SAR) Insights for Substituted Quinazolines
| Position of Modification | Type of Substituent | Observed Effect on Biological Activity (General Trends) | Reference |
|---|---|---|---|
| C-4 (Anilino group) | Substituents on the aniline (B41778) ring (e.g., 3-chloro, 3-bromo, 3-methyl) | Can lead to potent antagonist or potentiator activity, highly sensitive to small structural changes. | nih.gov |
| C-6 | Small electron-withdrawing groups (e.g., -Cl, -F, -CN) | Often favored for potent activity in various biological assays. | acs.org |
| C-6 | Hydrogen-bonding moieties (e.g., -OH, -NH2, -COOH) | Generally not well-tolerated, can lead to a loss of activity. | acs.org |
| C-2 and C-8 | Various substituents | These positions are also significant for modulating pharmacological activities. | researchgate.net |
Structure Activity Relationship Sar and Structural Correlates of Activity
Elucidating the Influence of Substitution Patterns on Molecular Function
The biological activity of quinazoline (B50416) derivatives is profoundly influenced by the nature and position of substituents on the core ring system. For compounds related to 6-Chloro-4-methylquinazoline, structure-activity relationship (SAR) studies have demonstrated that minor chemical modifications can lead to significant changes in molecular function and potency.
The quinazoline core itself is a critical determinant of activity. Research comparing a 6-chloroquinazoline (B2678951) analog with its corresponding 6-chloroquinoline (B1265530) counterpart revealed a dramatic loss of activity in the quinoline (B57606), underscoring the importance of the nitrogen atoms in the pyrimidine (B1678525) ring of the quinazoline scaffold for certain biological targets. nih.gov
Substitutions at the C6 Position: The 6-position, occupied by a chloro group in the parent compound, is a key site for modulating activity. Studies on a series of 6-substituted-4-anilinoquinazolines as metabotropic glutamate (B1630785) receptor 5 (mGlu5) antagonists have shown that this position tolerates various halogen and cyano groups. nih.gov For instance, analogs with 6-bromo and 6-chloro substituents exhibit comparable, potent antagonist activity. nih.gov However, the introduction of a cyano (CN) group at this position can lead to a significant decrease in potency. nih.gov In other contexts, such as antimicrobial activity, it has been noted that an iodo-group at the C-6 position can be detrimental to the compound's function. nih.gov
Substitutions at the C4 Position: The C4 position is a versatile handle for chemical modification and plays a crucial role in defining the molecule's biological profile. DFT calculations have revealed that the carbon atom at the C4 position of 2,4-dichloroquinazoline (B46505) precursors has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack. mdpi.comresearchgate.net This inherent reactivity makes the C4 position a common site for introducing diverse substituents to explore and optimize biological interactions. mdpi.comresearchgate.net
In the context of mGlu5 antagonists, modifications to the 4-anilino moiety are critical. The substitution pattern on the aniline (B41778) ring can greatly affect potency. For example, a 3-chloroaniline (B41212) analog demonstrated enhanced potency relative to an unsubstituted aniline analog. nih.gov Conversely, extending the linker between the C4 amine and the aryl ring, such as with benzyl (B1604629) or phenethylamines, generally leads to a significant loss of antagonist activity. nih.gov For antimicrobial quinazolines, a decylamine (B41302) group substituted at the C4 position was found to be beneficial for activity. nih.gov
The following table summarizes the SAR data for a series of 6-substituted-4-anilinoquinazolines acting as mGlu5 antagonists.
| Compound | R Group (at C6) | Anilino Substituent (at C4) | mGlu5 IC50 (nM) |
|---|---|---|---|
| 13 | Cl | Unsubstituted | 124 ± 29 |
| 4 | Br | Unsubstituted | 174 ± 26 |
| 9 | Br | 3-Chloro | 104 ± 15 |
| 5 | Br | 3-Methyl | 124 ± 34 |
| 12 | CN | Unsubstituted | >10,000 |
Data sourced from a study on non-competitive antagonists of mGlu5. nih.gov
Conformational Dynamics and Their Implications for Intermolecular Interactions
The three-dimensional structure and conformational flexibility of this compound and its derivatives are critical for their interaction with biological targets. While specific experimental data on the conformational dynamics of this compound is not extensively detailed, the principles governing such molecules are well-understood through molecular modeling and computational studies on related quinazoline systems. researchgate.net
The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of a target protein is fundamental to its activity. For 4-aminoquinazoline derivatives, molecular modeling has been employed to clarify the structural factors that contribute to high-affinity binding and receptor selectivity. researchgate.net These models help explain how the molecule orients itself within the binding pocket and which functional groups engage in key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Substitution patterns play a direct role in influencing conformational dynamics. The introduction of different functional groups can alter torsional angles between the quinazoline core and its substituents. For example, bulky groups at the C4 position could sterically hinder rotation, locking the molecule into a more rigid conformation. Conversely, flexible alkyl chains could allow the substituent to adopt multiple conformations to optimize its fit within a binding site. While the solvent has been shown to have minimal effect on the relaxation mechanisms in some heterocyclic systems, the substitution pattern can significantly stabilize or destabilize intermediates that are key to the molecule's function. chemrxiv.org
Computational methods, such as Density Functional Theory (DFT), are used to probe the electronic properties that underlie these interactions. Studies on 2,4-dichloroquinazolines have used DFT to calculate LUMO coefficients and activation energies, explaining the regioselectivity of nucleophilic substitution at the C4 position. mdpi.comresearchgate.net These electronic factors not only dictate synthetic accessibility but also influence the non-covalent interactions (e.g., electrostatic potential) that the final molecule can form with its target, thereby governing its biological activity.
Design Principles for Modulating Quinazoline-Based Activity Profiles
Based on extensive SAR studies of 6-chloroquinazoline and related analogs, several key design principles have emerged for modulating their activity profiles. These principles guide the strategic modification of the quinazoline scaffold to enhance potency, improve selectivity, and achieve desired therapeutic effects.
Primacy of the Quinazoline Core : The fused heterocyclic system of benzene (B151609) and pyrimidine rings is often essential for activity. In at least one instance, replacing the 6-chloroquinazoline core with a 6-chloroquinoline structure led to a near-complete loss of biological function, highlighting the importance of the pyrimidine nitrogens for target interaction. nih.gov
Strategic Modification of the C6 Position : The 6-position is a critical site for tuning electronic and steric properties. Halogen substitutions (e.g., chloro, bromo) are generally well-tolerated and can confer potent activity. nih.gov However, care must be taken as other substituents, such as iodo or cyano groups, can be detrimental depending on the target. nih.govnih.gov This position allows for fine-tuning of the molecule's properties.
Leveraging C4 as a Primary Interaction Point : The C4 position is the most common and synthetically accessible site for introducing diversity. mdpi.comresearchgate.net The choice of substituent at C4 is a primary determinant of the compound's biological activity and selectivity.
For receptor antagonism, small, substituted anilino groups have proven effective, with the pattern of substitution on the aniline ring being critical for potency. nih.gov
For other activities like antimicrobial effects, longer alkyl chains such as a decylamine group at C4 can be beneficial. nih.gov
Controlling Linker Length and Flexibility : The linker connecting the C4 position to a terminal aryl group is highly sensitive. SAR data indicates that extending this linker, for example from a direct anilino connection to a benzylamine (B48309) or phenethylamine, often results in a significant decrease in activity, suggesting a strict spatial requirement for the terminal ring. nih.gov
Considering Substitutions at Other Positions : While the C4 and C6 positions are frequently highlighted, positions C2 and C8 have also been identified as significant for modulating the pharmacological activities of quinazolinone-based compounds. researchgate.net A comprehensive design strategy should consider the potential for introducing functional groups at these positions to further optimize the activity profile.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to determining the electronic structure and predicting the chemical reactivity of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals and electron distribution. aps.org
For quinazoline (B50416) derivatives, these calculations are used to determine various local and global reactivity indices. jcchems.com Key parameters derived from these studies include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.
Electrostatic Potential (ESP) Map: This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other polar molecules or ions.
Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges on each atom in the molecule, which can help in understanding electrostatic interactions and reactive sites. jcchems.com
Local Reactivity Indices: Specific indices can be calculated to quantify the reactivity of different atomic sites within the molecule, predicting where reactions are most likely to occur. jcchems.com
Studies on related quinazoline structures have shown that these theoretical calculations can successfully correlate the electronic structure with observed chemical behavior and biological activity. jcchems.com For instance, DFT analysis at the B3LYP/6–31 + G(d, p) level has been used to assess the thermodynamic stability of substituted quinazolines. nih.govnih.gov
Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance
| Parameter | Method of Calculation | Significance in Characterizing 6-Chloro-4-methylquinazoline |
| HOMO Energy | DFT, Hartree-Fock | Indicates the energy of the outermost electrons; relates to the molecule's capacity as an electron donor in reactions. |
| LUMO Energy | DFT, Hartree-Fock | Indicates the energy of the lowest-energy unoccupied orbital; relates to the molecule's capacity as an electron acceptor. |
| HOMO-LUMO Gap | DFT, Hartree-Fock | A larger gap implies higher kinetic stability and lower chemical reactivity. |
| Electrostatic Potential | DFT, Hartree-Fock | Visualizes charge distribution, identifying potential sites for electrophilic and nucleophilic attack. |
| Partial Atomic Charges | Mulliken Population Analysis | Quantifies the electron density on each atom, helping to predict intermolecular electrostatic interactions. |
Molecular Modeling and Docking Simulations for Interaction Prediction (non-therapeutic binding)
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. While extensively used in drug discovery to study therapeutic targets, these methods are broadly applicable for predicting any type of non-covalent binding, including interactions with non-therapeutic proteins, enzymes, or other macromolecules.
The process of molecular docking involves:
Preparation of Receptor and Ligand: Three-dimensional structures of the receptor (the larger molecule, e.g., a protein) and the ligand (this compound) are prepared. This often involves optimizing the ligand's geometry and adding charges.
Docking Simulation: Using software like AutoDock Vina, the ligand is placed into the binding site of the receptor. fortunejournals.com The software then samples a large number of possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis: Each conformation is assigned a score, typically a calculated binding energy (in kcal/mol), which estimates the binding affinity. nih.govnih.gov Lower binding energies generally indicate a more stable complex. The analysis also identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the receptor's amino acid residues. nih.govnih.gov
Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the durability of key interactions, such as hydrogen bonds. mdpi.com The stability of the simulation is often evaluated by monitoring parameters like the root mean square deviation (RMSD) of the atomic positions. mdpi.com
Table 2: Typical Output from a Molecular Docking Simulation
| Output Parameter | Description | Example Interpretation |
| Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the receptor. | A value of -6.7 kcal/mol suggests a stronger predicted binding affinity than a value of -5.3 kcal/mol. nih.govnih.gov |
| Interacting Residues | The specific amino acid residues in the receptor's binding pocket that interact with the ligand. | e.g., Asp766, Gly771 |
| Type of Interaction | The nature of the non-covalent bonds formed. | Hydrogen bonds, hydrophobic interactions, pi-pi stacking. |
| Inhibitory Constant (Ki) | A calculated value, derived from the binding energy, that indicates the ligand's potency as an inhibitor (if the receptor is an enzyme). | A lower Ki value indicates a higher predicted potency. |
| Root Mean Square Deviation (RMSD) | The measure of the average distance between the atoms of the docked ligand and a reference conformation. | A low RMSD value (e.g., < 2 Å) indicates a good docking pose that is close to a known binding mode. |
Theoretical Approaches to Reaction Mechanism Elucidation
Theoretical chemistry provides a framework for understanding not just what reactions occur, but how they occur. By modeling reaction pathways, chemists can elucidate mechanisms, understand selectivity, and predict outcomes. A prime example relevant to the quinazoline scaffold is the study of regioselective nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.gov
For precursors like 2,4-dichloroquinazolines, nucleophilic attack can theoretically occur at either the C2 or C4 position. DFT calculations have been instrumental in explaining why substitution overwhelmingly occurs at the C4 position. researchgate.netnih.gov These theoretical studies typically involve:
Analysis of Molecular Orbitals: Calculations reveal that the carbon atom at the C4 position has a significantly higher LUMO coefficient compared to the C2 carbon. researchgate.net This indicates that the LUMO is more localized on the C4 atom, making it the more favorable site for attack by a nucleophile (an electron-donating species).
Calculation of Activation Energies: Theoretical models can compute the energy profile of the reaction pathway for nucleophilic attack at both positions. These calculations consistently show a lower activation energy for the formation of the Meisenheimer intermediate when the nucleophile attacks the C4 position. researchgate.net This lower energy barrier means the reaction at C4 is kinetically favored and proceeds much faster than the reaction at C2.
Evaluation of Intermediates: The stability of the potential intermediates (e.g., the Meisenheimer σ-adduct) can be calculated to further support the predicted reaction pathway. nih.gov
By combining these theoretical insights, a clear and detailed mechanism for the observed regioselectivity can be constructed, demonstrating the predictive power of computational chemistry in elucidating complex reaction mechanisms. researchgate.netnih.gov
Table 3: Theoretical Comparison of Reactive Sites in a Dichloroquinazoline Precursor for SNAr
| Parameter | C4 Position | C2 Position | Conclusion |
| LUMO Coefficient | Higher | Lower | The C4 position is more electron-deficient in the LUMO, making it more susceptible to nucleophilic attack. researchgate.net |
| Activation Energy (for Nucleophilic Attack) | Lower | Higher | The reaction at the C4 position is kinetically favored due to a smaller energy barrier. researchgate.net |
| Predicted Reactivity | High | Low | Theoretical calculations predict that nucleophilic substitution will preferentially occur at the C4 position. |
Biological Activity Spectrum and Mechanistic Investigations Non Therapeutic Context
Enzymatic Inhibition Studies and Pathway Modulation
Derivatives of the quinazoline (B50416) skeleton have been extensively studied as inhibitors of various enzymes, playing crucial roles in cellular signaling and metabolic pathways. The introduction of a chloro group at the 6-position and a methyl group at the 4-position can influence the binding affinity and inhibitory potential of the molecule.
Kinase Enzyme Inhibition Mechanisms (e.g., EGFR, PI3K, mTOR)
The quinazoline core is a well-established pharmacophore for kinase inhibitors, particularly targeting the ATP-binding site of enzymes like Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol 3-kinase (PI3K), and the Mammalian Target of Rapamycin (mTOR).
EGFR Inhibition: The quinazoline structure can mimic the adenine (B156593) portion of ATP, allowing it to sit in the kinase's active site. The 4-anilinoquinazoline (B1210976) scaffold is a classic example of an EGFR inhibitor. The binding mode often involves a hydrogen bond between the N1 of the quinazoline ring and a key methionine residue in the hinge region of the EGFR kinase domain. Substituents on the quinazoline ring, such as the chloro group at position 6, can extend into a hydrophobic pocket, enhancing binding affinity. Dual inhibitors targeting both EGFR and PI3K have been computationally designed using the quinazoline core. tmc.edu These molecules leverage a flipped binding mode of the quinazoline ring between the EGFR and PI3Kγ active sites to achieve concurrent inhibition. tmc.edu
PI3K/mTOR Pathway Modulation: The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell growth and survival. nih.gov Inhibition of this pathway is a key area of research. Quinazoline-based compounds have been developed as dual PI3K/mTOR inhibitors. For instance, the molecule PKI-587, which has a quinazoline-related core, demonstrates inhibition of both mTORC1 and mTORC2 complexes. researchgate.net Mechanistically, such inhibitors reduce the phosphorylation of Akt and downstream effectors like the p70 subunit of S6 kinase, which ultimately mitigates protein synthesis and cell growth. researchgate.net The inhibition of EGFR signaling can also impact this pathway, as EGFR activation triggers the PI3K/mTOR axis. researchgate.net Therefore, quinazoline derivatives can modulate this pathway either directly by targeting PI3K/mTOR or indirectly by inhibiting upstream activators like EGFR.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a crucial enzyme in the synthesis of essential cellular components, making it a target in various biological contexts. rjpbr.comresearchgate.net Quinazoline derivatives have been designed to mimic the structure of methotrexate, a classic DHFR inhibitor, to block its activity. nih.govnih.gov
The mechanism of inhibition involves the quinazoline compound binding to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. nih.gov This blockade disrupts the synthesis of purines and pyrimidines. Molecular docking studies have shown that the quinazolinone nucleus can form crucial binding interactions with amino acid residues such as Glu30, Phe31, and Phe34 within the active site of human DHFR. nih.gov Specific 6-bromo-quinazolin-4(3H)-one derivatives have demonstrated potent DHFR inhibitory activity, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. researchgate.net For example, certain synthesized analogs showed IC₅₀ values as low as 0.1 to 0.6 µM against DHFR. researchgate.net
Antimicrobial Research: Antibacterial and Antifungal Activity Studies (in vitro, mechanistic focus)
Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.gov The mechanism of action is often multifaceted and can depend on the specific substitutions on the quinazoline ring.
Antibacterial Activity: Substituted 2-chloromethyl-4-methyl-quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.net Studies often use the disk diffusion technique or determine the Minimum Inhibitory Concentration (MIC) to quantify antibacterial potency. For example, some 4(3H)-quinazolinone Schiff's base hybrids have shown significant activity against various bacterial strains. researchgate.net The hydrophobic nature of some quinazoline compounds is thought to facilitate their passage across bacterial cell membranes. nih.gov
Antifungal Activity: The antifungal potential of quinazoline derivatives has also been investigated against various fungal strains, including Aspergillus niger, Aspergillus flavus, and Candida albicans. nih.govrsc.org Triazole-fused quinazolinones, for instance, have been reported to possess antifungal properties. nih.gov In one study, a synthesized triazolo-quinazolinone compound (THTQ) showed a potent effect against Aspergillus niger, with an inhibition zone of 28.57 mm, which was comparable to the standard drug fluconazole. nih.gov Scanning electron microscopy has been used to show that some quinoxaline (B1680401) derivatives, structurally related to quinazolines, can cause significant damage to the cell morphology of fungi like Rhizoctonia solani. rsc.org
| Compound Type | Organism | Activity Metric | Result | Reference |
| Triazolo-quinazolinone (THTQ) | Proteus mirabilis | MIC | 1.875 mg/mL | nih.gov |
| Triazolo-quinazolinone (THTQ) | Escherichia coli | MIC | 3.75 mg/mL | nih.gov |
| Triazolo-quinazolinone (THTQ) | Aspergillus niger | MIC | 15 mg/mL | nih.gov |
| Quinoxaline derivative 5j | Rhizoctonia solani | EC₅₀ | 8.54 µg/mL | rsc.org |
| Quinoxaline derivative 5t | Rhizoctonia solani | EC₅₀ | 12.01 µg/mL | rsc.org |
Antiprotozoal Activities: Investigations in Malaria and Leishmaniasis Models (in vitro, mechanistic focus)
The quinoline (B57606) and quinazoline frameworks are central to many antiprotozoal drugs. dndi.org Research has focused on their activity against parasites like Plasmodium falciparum (malaria) and Leishmania species. mdpi.com
Antimalarial Activity: The 4-aminoquinoline (B48711) structure is famously represented by chloroquine. Derivatives of this class are known to interfere with the parasite's detoxification of heme in the food vacuole. Molecular docking studies of chloroquinoline-acetamide hybrids have investigated their binding interactions with the P. falciparum DHFR (PfDHFR) enzyme, suggesting this as a potential mechanism of action. rsc.org Several synthesized compounds in one study inhibited the in vitro growth of the 3D7 strain of P. falciparum with IC₅₀ values ranging from 0.30 to 33.52 µM. rsc.org
Antileishmanial Activity: Quinazoline derivatives have also been evaluated against various Leishmania species. mdpi.com For example, Knoevenagel adducts derived from hydroxychloroquine (B89500) (a 4-aminoquinoline) have been synthesized and tested against Leishmania infantum and Leishmania amazonensis. rsc.org These compounds demonstrated selective activity against the parasites with low toxicity to mammalian cells. rsc.org The precise mechanism is still under investigation but is thought to involve interference with vital parasitic metabolic pathways. Some of these adducts showed Selective Index (SI) values ranging from 8.11 to 10.97 against L. amazonensis, which were comparable to the standard drug Amphotericin B. rsc.org
Investigation of Other Biological Activities (e.g., anti-inflammatory, antioxidant, antiviral - focus on mechanism, not application)
Beyond specific enzyme inhibition and antimicrobial effects, the 6-chloro-4-methylquinazoline scaffold and its analogues have been explored for other biological interactions.
Anti-inflammatory Activity: The anti-inflammatory potential of quinazoline derivatives is often linked to their ability to modulate key inflammatory pathways, such as the Nuclear Factor κB (NF-κB) signaling cascade. A library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. mdpi.comnih.gov Several compounds were identified as active, with some of the most potent also predicted to be ligands for mitogen-activated protein kinases (MAPKs) like JNK3, suggesting a mechanism involving the suppression of pro-inflammatory signaling pathways. nih.gov
Antioxidant Activity: The antioxidant mechanism of quinazolin-4-one derivatives has been studied through their ability to scavenge free radicals. sapub.org Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) are common methods to evaluate this activity. sapub.org The antioxidant capacity is attributed to the ability of the compounds to donate a hydrogen atom or an electron to neutralize free radicals. sapub.org The presence of electron-donating groups on the quinazoline ring can enhance this scavenging activity. sapub.org
Antiviral Activity: Certain quinazoline derivatives have been investigated for antiviral properties. A series of novel quinazoline derivatives containing a dithioacetal moiety exhibited protective activity against plant viruses like cucumber mosaic virus (CMV) and potato virus Y (PVY). nih.gov The mechanism of action for one of the lead compounds was linked to its ability to increase chlorophyll (B73375) content, improve photosynthesis, and induce systemic resistance in the host plant against the virus. nih.gov In the context of human viruses, 4-aminoquinoline derivatives have been studied for their inhibitory effects on SARS-CoV-2 replication in vitro, with docking studies suggesting the main protease (Mpro) as a potential target. accscience.com Another compound, Ziresovir, which features a quinazoline-2,4-diamine (B158780) core, is known to be a potent fusion (F) protein inhibitor of the respiratory syncytial virus (RSV). nih.gov
| Activity | Mechanism / Target | Model System | Key Findings | Reference |
| Anti-inflammatory | Inhibition of NF-κB transcriptional activity | Human THP-1Blue monocytic cells | Identification of pyrazolo[1,5-a]quinazolines with IC₅₀ < 50 µM. | mdpi.comnih.gov |
| Antioxidant | DPPH and Nitric Oxide radical scavenging | In vitro chemical assays | Quinazolin-4-one derivatives showed significant free radical scavenging capacity. | sapub.org |
| Antiviral | Induction of host plant resistance | Tobacco plants (CMV) | Compound 4b increased chlorophyll and induced anti-CMV activity. | nih.gov |
| Antiviral | Fusion (F) protein inhibition | In vitro (RSV) | Ziresovir, with a quinazoline core, acts as an RSV fusion inhibitor. | nih.gov |
Analytical and Spectroscopic Methodologies in Research
Chromatographic Techniques for Purity Assessment and Isolation of Research Compounds
Chromatography is a fundamental technique for separating and purifying components within a mixture. In the context of 6-Chloro-4-methylquinazoline and its analogues, chromatographic methods are indispensable for ensuring the quality of starting materials and isolating newly synthesized derivatives for further research.
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone for the quantitative analysis and purity assessment of quinazoline (B50416) compounds. researchgate.net The development of a robust HPLC method is critical for ensuring that the starting materials, such as the closely related 2-(chloromethyl)-4-methylquinazoline, meet stringent purity standards to avoid unwanted impurities in the final synthesized products. researchgate.net
Method development typically begins with selecting appropriate chromatographic conditions. This involves choosing a suitable stationary phase, such as a C18 column, and optimizing the mobile phase composition. nih.gov For instance, a mobile phase might consist of a mixture of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The detection wavelength is selected based on the maximum absorbance (λmax) of the compound, which for a related quinazoline derivative was found to be approximately 227 nm. researchgate.net
Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is reliable, reproducible, and accurate for its intended purpose. japtronline.comresearcher.life Validation encompasses several key parameters:
Linearity: This establishes the relationship between the concentration of the analyte and the detector response. The method is considered linear over a specific concentration range if the correlation coefficient (R²) is close to 1.0. nih.govjaptronline.com
Accuracy: Accuracy is determined by measuring the recovery of a known amount of the compound spiked into a sample. High recovery percentages indicate an accurate method. nih.govnih.gov
Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. japtronline.comnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that the analytical process can reliably detect, while the LOQ is the lowest concentration that can be quantitatively determined with suitable precision and accuracy. nih.govjaptronline.com
Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. japtronline.com
Table 1: Representative HPLC Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | Demonstrates a direct proportional relationship between concentration and instrument response. japtronline.com |
| Accuracy (% Recovery) | 98% - 102% | Measures the closeness of the experimental value to the true value. nih.gov |
| Precision (%RSD) | ≤ 2% | Indicates the repeatability and reproducibility of the method. japtronline.com |
| LOD | Signal-to-Noise Ratio of 3:1 | The lowest amount of analyte that can be detected. nih.gov |
| LOQ | Signal-to-Noise Ratio of 10:1 | The lowest amount of analyte that can be quantified reliably. researcher.life |
| Robustness | No significant change in results | Assesses the method's reliability with minor variations in conditions (e.g., pH, flow rate). japtronline.com |
While analytical HPLC is used for quantification and purity checks on small samples, preparative chromatography is employed to physically separate and isolate larger quantities of specific compounds from a reaction mixture. This is crucial for obtaining pure samples of this compound derivatives for subsequent structural analysis and biological screening.
Column chromatography is a widely used preparative technique. In the synthesis of various quinazolin-4-one derivatives, for example, silica (B1680970) gel (SiO₂) column chromatography is frequently used to purify the final products. acs.org The choice of the mobile phase (eluent) is critical for achieving effective separation of the target compound from by-products and unreacted starting materials. acs.org However, it is noteworthy that not all derivatives require chromatographic purification. In some syntheses, such as for certain pyrazolo-[1,5-c]quinazolinones, the desired products can be isolated in high purity through simpler methods like recrystallization and filtration. nih.gov
Advanced Spectroscopic Methods for Structural Elucidation
After isolation, the precise molecular structure of a compound like this compound or its derivatives must be unequivocally confirmed. This is accomplished using a combination of advanced spectroscopic methods, each providing unique information about the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. ¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. nih.govacs.org¹³C NMR is used to determine the number and types of carbon atoms in the molecule. nih.govacs.org Two-dimensional NMR techniques can further reveal complex structural relationships within the molecule. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound with high accuracy. nih.gov Techniques like High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula. acs.org Electrospray Ionization (ESI) is a common "soft" ionization technique that allows for the analysis of the intact molecule, typically observed as a protonated species [M+H]⁺. acs.org
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the presence of specific functional groups within the molecule. nih.gov It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. nih.gov The wavelength of maximum absorbance (λmax) is characteristic of the compound's chromophore system and is often used in quantitative analysis, such as in HPLC detection. nih.gov
The collective data from these spectroscopic methods allows researchers to piece together the complete and verified structure of the target compound. nih.gov
Table 2: Spectroscopic Techniques for Structural Elucidation of Quinazoline Compounds
| Technique | Information Provided |
|---|---|
| ¹H NMR | Identifies the hydrogen framework, chemical environments, and proton-proton connectivity. nih.govacs.org |
| ¹³C NMR | Identifies the number and type of carbon atoms in the molecule's skeleton. nih.govacs.org |
| Mass Spectrometry (MS/HRMS) | Determines the molecular weight and elemental formula of the compound. acs.orgnih.gov |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, C-Cl). nih.gov |
| UV-Visible Spectroscopy | Analyzes electronic transitions within the molecule's conjugated system. nih.gov |
Emerging Applications in Chemical Sciences
Quinazoline (B50416) Derivatives as Probes for Biological Systems
The inherent biological activity and structural rigidity of the quinazoline core make it an excellent scaffold for the design of molecular probes to visualize and study biological systems. These probes typically consist of a quinazoline-based pharmacophore for target recognition and a fluorophore for imaging. acs.orgnih.gov
Researchers have successfully developed quinazoline-based small-molecule fluorescent probes for imaging α1-Adrenergic receptors (α1-ARs), which are critical G protein-coupled receptors in the sympathetic nervous system. acs.orgnih.gov These probes are designed by conjugating the quinazoline pharmacophore with fluorophores like coumarin (B35378) and fluorescein, enabling the visualization of receptor localization and trafficking in cells. nih.gov
Furthermore, quinazolinone-based probes have been synthesized to target specific organelles within cells. By modifying the conjugated structure, scientists have created probes that can selectively accumulate in and image mitochondria or lysosomes in HeLa cells. rsc.org One such probe demonstrated a significant fluorescence enhancement in viscous environments, allowing for the real-time monitoring of viscosity changes within lysosomes, a parameter that can be indicative of cellular health and disease states. rsc.org
Table 1: Examples of Quinazoline-Based Biological Probes
| Probe Type | Target | Application |
|---|---|---|
| Quinazoline-Coumarin Conjugate | α1-Adrenergic Receptors | Subcellular localization imaging acs.orgnih.gov |
| Quinazoline-Fluorescein Conjugate | α1-Adrenergic Receptors | Cell imaging nih.gov |
| Conjugated Quinazolinone | Mitochondria / Lysosomes | Organelle targeting and imaging rsc.org |
Utilization in Material Science Applications (e.g., functional organic materials)
The quinazoline framework is increasingly being exploited in the field of material science, particularly for the development of functional organic materials used in advanced electronics. One of the most prominent applications is in Organic Light-Emitting Diodes (OLEDs). rsc.orgntu.edu.tw
Scientists have designed and synthesized quinazoline-based emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). rsc.orgurfu.ru The TADF mechanism allows OLEDs to harvest both singlet and triplet excitons, significantly enhancing their internal quantum efficiency. In these materials, the quinazoline moiety typically functions as an electron-accepting unit, which is combined with an electron-donating segment to create a "push-pull" electronic structure. urfu.ru
For instance, a green TADF emitter incorporating a phenoxazine (B87303) donor and a quinazoline acceptor achieved a high photoluminescence quantum yield of 96% and a high horizontal dipole ratio of 79%. rsc.orgntu.edu.tw OLEDs fabricated with this material demonstrated an impressive external quantum efficiency of approximately 28%, highlighting the potential of quinazoline derivatives in creating highly efficient and high-performance displays and lighting solutions. rsc.orgntu.edu.tw
Table 2: Performance of a Quinazoline-Based TADF Emitter in OLEDs
| Emitter | Donor Moiety | Acceptor Moiety | Max. External Quantum Efficiency (EQE) | Current Efficiency |
|---|
Role as Intermediates in the Synthesis of Complex Molecules
The reactivity of the quinazoline ring system, particularly when substituted with halogen atoms, makes it a valuable intermediate in the synthesis of more complex and often biologically active molecules. mdpi.comscielo.brmdpi.com The chlorine atom in compounds like 6-Chloro-4-methylquinazoline can be readily displaced through nucleophilic aromatic substitution reactions, providing a gateway to a diverse array of derivatives.
A common synthetic strategy involves the use of 4-chloroquinazolines as precursors for the synthesis of 4-anilinoquinazolines. nih.govresearchgate.net This class of compounds is known for its potent anticancer activity, with several approved drugs featuring this core structure. nih.gov The synthesis typically involves the N-arylation of the 4-chloroquinazoline (B184009) with a substituted aniline (B41778). nih.gov
Specifically, 2-(Chloromethyl)-4-methylquinazoline is noted as a key intermediate in the synthesis of pharmaceuticals. chemimpex.comcymitquimica.com It serves as a building block where the chloromethyl group provides a reactive handle for further molecular elaboration. chemimpex.com For example, it is identified as an intermediate in the synthesis of Linagliptin, a medication used in diabetes management. google.com Similarly, 2-chloromethyl-4(3H)-quinazolinones are versatile intermediates used to prepare a range of anticancer agents. mdpi.com The synthesis of 6-chlorotetrazolo[1,5-a]quinazoline (B276581) from related chloro-substituted precursors further illustrates the role of these compounds as intermediates in creating complex heterocyclic systems. researchgate.net
Table 3: Examples of Complex Molecules Synthesized from Chloro-Quinazoline Intermediates
| Intermediate | Reaction Type | Resulting Compound Class | Therapeutic Area |
|---|---|---|---|
| 4-Chloro-6-halo-2-phenylquinazoline | N-Arylation | 4-Anilinoquinazolines | Anticancer nih.gov |
| 2-(Chloromethyl)-4-methylquinazoline | Nucleophilic Substitution | Linagliptin derivatives | Antidiabetic cymitquimica.comgoogle.com |
| 2-Chloromethyl-4(3H)-quinazolinone | Various | 4-Anilinoquinazoline (B1210976) scaffolds | Anticancer mdpi.com |
Potential in Agrochemical Research
The quinazoline scaffold is recognized as a privileged structure not only in pharmaceuticals but also in agrochemical research due to its broad spectrum of biological activities. nih.govbeilstein-journals.org Derivatives of quinazoline have been investigated for their potential as herbicides, fungicides, and insecticides. chemimpex.comtandfonline.com
Recent research has focused on designing quinazolin-4(3H)-one derivatives as novel herbicides. By incorporating the quinazolin-4-one motif into the structure of aryloxyphenoxypropionate (APP) herbicides, scientists have developed new compounds that act as acetyl-CoA carboxylase (ACCase) inhibitors. mdpi.com These compounds have shown promising herbicidal activity against various weed species. mdpi.com
In the area of fungal control, quinazolinone derivatives have demonstrated significant antifungal activity against important plant pathogens. mdpi.com Studies have shown that the introduction of a chlorine atom on the quinazolinone ring can enhance the antifungal effect against certain fungi, such as Rhizoctonia solani. mdpi.com For instance, certain chlorinated quinolines have been found to be active against Fusarium oxysporum. researchgate.net This highlights the potential for developing new, effective fungicides based on the 6-chloro-quinazoline structure to protect crops and improve agricultural yields. chemimpex.com
Table 4: Agrochemical Potential of Quinazoline Derivatives
| Derivative Class | Target Activity | Mechanism of Action (if known) | Target Organism Example |
|---|---|---|---|
| Quinazolin-4(3H)-ones | Herbicidal | ACCase Inhibition | Weeds |
| Chloro-substituted Quinazolinones | Fungicidal | Not specified | Rhizoctonia solani mdpi.com |
| 4-Chloroquinazoline | Fungicidal | Not specified | Plant pathogenic fungi tandfonline.com |
Future Perspectives and Unexplored Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of quinazoline (B50416) derivatives has evolved significantly, with a growing emphasis on green and sustainable chemistry. mdpi.comnih.gov Future research on 6-Chloro-4-methylquinazoline will likely move beyond traditional multi-step syntheses, which often involve harsh conditions and generate substantial waste. mdpi.com
Key areas for development include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various quinazoline derivatives. mdpi.comnih.gov Applying microwave irradiation to the condensation reactions required to form the this compound core could offer a more sustainable and efficient manufacturing process. nih.gov
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like quinazolines in a single step from readily available starting materials, enhancing atom economy and reducing waste. mdpi.commdpi.com Designing a one-pot synthesis for this compound would be a significant step towards a more environmentally friendly production method.
Transition-Metal-Catalyzed Reactions: The use of catalysts based on copper, palladium, and other transition metals has become a cornerstone of modern organic synthesis for creating quinazoline frameworks. frontiersin.orgmdpi.commdpi.com Future work could focus on developing novel, more efficient, and recyclable catalysts for the synthesis of this compound.
Photocatalysis: Visible-light-driven photocatalysis using sensitizers like curcumin-sensitized titanium dioxide presents an eco-friendly alternative for synthesizing quinazoline derivatives. mdpi.com This approach aligns with green chemistry principles by utilizing light as a renewable energy source. mdpi.com
| Methodology | Key Advantages | Potential Application to this compound | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. | Faster and more efficient cyclization and condensation steps. | mdpi.comnih.govnih.gov |
| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, reduced waste. | Streamlined synthesis from simple precursors. | mdpi.commdpi.com |
| Transition-Metal Catalysis | High efficiency, broad substrate scope, novel bond formations. | Catalytic construction of the quinazoline core with high precision. | frontiersin.orgmdpi.commdpi.com |
| Photocatalysis | Eco-friendly, uses renewable energy, mild reaction conditions. | Sustainable synthesis under visible light. | mdpi.com |
Exploration of Undiscovered Reactivity Modes
The reactivity of the quinazoline nucleus is well-documented, but the specific influence of the chloro and methyl substituents in this compound offers avenues for new discoveries.
Nucleophilic and Electrophilic Substitutions: The electron-withdrawing nature of the chloro group and the nitrogen atoms in the pyrimidine (B1678525) ring make the 4-position susceptible to nucleophilic attack. mdpi.com Conversely, the benzene (B151609) ring can undergo electrophilic substitution, with the existing substituents directing the position of new functional groups. A systematic study of these reactions for this compound could yield a library of novel derivatives.
Cross-Coupling Reactions: The chloro group at the 6-position serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions would enable the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby creating diverse molecular architectures.
C-H Bond Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds. Applying these techniques to the methyl group at the 4-position or to the aromatic C-H bonds of this compound could provide novel and efficient routes to complex derivatives without the need for pre-functionalized starting materials. frontiersin.org
Skeletal Editing: Recent advancements have demonstrated the ability to edit the core structure of heterocyclic compounds, such as the photochemical indole-to-quinazoline conversion. acs.org Exploring similar skeletal editing techniques on the this compound backbone could lead to the discovery of entirely new heterocyclic systems. acs.org
Advanced Computational Predictions and Data-Driven Research
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. nih.govresearchgate.net For this compound, a data-driven approach could unlock its full potential.
3D-QSAR and Molecular Docking: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to build models that predict the biological activity of novel this compound derivatives. nih.govfrontiersin.orgijper.org Coupled with molecular docking simulations, these models can elucidate how these molecules interact with biological targets, guiding the design of more potent and selective compounds. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. nih.gov Computational screening of virtual libraries of this compound analogs can help identify candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. ijper.org
Machine Learning and AI: By analyzing large datasets of known quinazoline derivatives and their properties, machine learning algorithms can identify complex patterns and predict the characteristics of new, unsynthesized molecules. This data-driven approach can guide the synthesis of this compound derivatives with desired properties for specific applications. researchgate.net
| Computational Method | Application | Potential Impact on this compound | References |
|---|---|---|---|
| 3D-QSAR | Predicting biological activity based on molecular structure. | Guiding the design of derivatives with enhanced therapeutic potential. | nih.govfrontiersin.orgijper.org |
| Molecular Docking | Simulating the interaction between a molecule and a biological target. | Identifying potential protein targets and optimizing binding affinity. | researchgate.netnih.gov |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Prioritizing candidates with drug-like properties for synthesis. | ijper.orgnih.gov |
| Machine Learning | Analyzing large datasets to predict properties and guide discovery. | Accelerating the identification of novel derivatives with desired characteristics. | researchgate.net |
Expanding the Scope of Non-Therapeutic Biological and Materials Applications
While quinazolines are primarily known for their medicinal applications, their unique chemical and photophysical properties make them attractive candidates for other fields. nih.gov
Agrochemicals: The diverse biological activities of quinazolines suggest their potential use as herbicides, insecticides, or fungicides. nih.gov Future research could involve screening this compound and its derivatives for their efficacy and selectivity as crop protection agents.
Materials Science: The rigid, planar structure of the quinazoline core is a desirable feature for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The substituents on this compound could be tailored to tune its electronic and photophysical properties for these applications.
Fluorescent Probes: Many heterocyclic compounds exhibit fluorescence. Investigating the photophysical properties of this compound could lead to its development as a fluorescent probe for detecting metal ions, anions, or biologically important molecules.
Q & A
Basic: What are the standard synthetic routes for 6-Chloro-4-methylquinazoline, and how do traditional methods compare with electrochemical approaches?
Methodological Answer:
Traditional synthesis often involves cyclization of 2-aminobenzamide derivatives under high temperatures (120–150°C) using transition-metal catalysts like Cu or Pd . For example, Yao et al. coupled substituted benzyl chlorides with 2-aminobenzamides at elevated temperatures to yield quinazolinones, a precursor class . In contrast, electrochemical methods (e.g., Al/C electrodes with acetic acid electrolyte) enable oxidative cyclization at room temperature, reducing energy consumption and avoiding metal catalysts. Chen et al. achieved 70–85% yields for quinazolin-4(3H)-ones using this approach . Key trade-offs include reaction time (4–8 hours for electrochemical vs. 2–4 hours for thermal) and scalability challenges for electrochemical setups.
Basic: How can researchers purify and characterize this compound derivatives effectively?
Methodological Answer:
- Purification: Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) are standard. For example, Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate was purified via recrystallization in ethanol, achieving >95% purity .
- Characterization:
- NMR : and NMR confirm substitution patterns (e.g., methyl groups at δ 2.5–3.0 ppm) .
- X-ray crystallography : Resolves steric effects and intermolecular interactions (e.g., Cl···π interactions in 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weights (e.g., [M+H] at m/z 267.06 for CHClNO) .
Advanced: How does the substitution pattern on the quinazoline core influence biological activity in anticancer research?
Methodological Answer:
- Methyl vs. Halogen Substituents : The 4-methyl group enhances lipophilicity, improving membrane permeability, while the 6-chloro group increases electrophilicity for nucleophilic attack in target binding (e.g., kinase inhibition) .
- Case Study : 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline showed 10-fold higher cytotoxicity (IC = 0.8 μM) against breast cancer cells (MCF-7) compared to non-fluorinated analogs, attributed to enhanced π-π stacking with tyrosine kinases .
- Structural Optimization : Introducing methoxy groups at position 6 (e.g., Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate) reduces off-target effects by sterically hindering non-specific binding .
Advanced: How can conflicting reactivity data for nucleophilic substitution at position 4 be resolved?
Methodological Answer:
Contradictions in reaction outcomes (e.g., yields varying from 60% to 90% for amine substitutions) often stem from solvent polarity and base strength. For example:
- Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms, accelerating reactions but risking decomposition .
- Weak bases (NaHCO) minimize side reactions, as seen in the synthesis of 4-amino-6-chloroquinazoline derivatives .
Recommendation : Use kinetic studies (HPLC monitoring) and DFT calculations to map energy barriers for competing pathways .
Advanced: What computational tools are recommended for retrosynthetic planning of this compound analogs?
Methodological Answer:
- Retrosynthesis AI : Tools leveraging Reaxys and Pistachio databases predict feasible routes, prioritizing steps with >80% literature success rates. For example, Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate was retrosynthetically derived from 4-chloro-6-methoxyquinazoline and ethyl chloroformate .
- DFT Modeling : Gaussian or ORCA software optimizes transition states for critical steps (e.g., cyclization barriers in electrochemical synthesis) .
Advanced: How can researchers address discrepancies in reported crystallographic data for quinazoline derivatives?
Methodological Answer:
- Validation : Cross-check unit cell parameters (e.g., space group P) and hydrogen-bonding networks against deposited CIF files in the Cambridge Structural Database .
- Case Study : Discrepancies in the Cl–C bond length (1.72 Å vs. 1.69 Å) for 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide were resolved via Hirshfeld surface analysis, confirming intramolecular Cl···H–C interactions .
Advanced: What in vivo models are suitable for evaluating this compound derivatives as anti-inflammatory agents?
Methodological Answer:
- Murine Models :
- Carrageenan-induced paw edema : Measures COX-2 inhibition (e.g., 40% reduction at 10 mg/kg for 6-Chloro-4-(2-methoxyphenyl)quinazoline) .
- Collagen-induced arthritis : Evaluates TNF-α suppression (IC = 1.2 μM for 6-Chloro-2-methyl-4-phenylquinazoline) .
- Dosage Optimization : Pharmacokinetic studies in Sprague-Dawley rats recommend BID dosing (5 mg/kg) to maintain plasma concentrations >1 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
